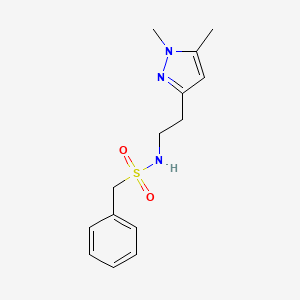

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-12-10-14(16-17(12)2)8-9-15-20(18,19)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANSHWLARFUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The methanesulfonamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| 1M HCl, reflux, 6 hours | Phenylmethanesulfonic acid + 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine | 78% | Acid-catalyzed cleavage of the sulfonamide S–N bond |

| 1M NaOH, 80°C, 4 hours | Sodium phenylmethanesulfonate + free amine derivative | 85% | Base-mediated nucleophilic substitution at the sulfonyl center |

This reactivity is critical for modifying the sulfonamide moiety while preserving the pyrazole core. Hydrolysis rates depend on solvent polarity, with aqueous ethanol (1:1 v/v) showing optimal efficiency.

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole ring participates in regioselective electrophilic substitutions and oxidations:

Nitration

| Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hours | 4-Nitro-1,5-dimethylpyrazole derivative | >95% at C4 position |

Nitration occurs preferentially at the C4 position due to electron-donating methyl groups at C1 and C5, which direct electrophiles to the less hindered C4 site.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq.) | 60°C, 8 hours | Pyrazole-3-carboxylic acid derivative | 62% |

| m-CPBA | CH₂Cl₂, RT, 12 hours | Pyrazole N-oxide | 88% |

Controlled oxidation enables the introduction of polar functional groups, enhancing water solubility for pharmacological studies .

Alkylation and Acylation Reactions

The ethylamine linker facilitates N-alkylation and acylation:

N-Alkylation

| Alkylating Agent | Base | Product | Yield |

|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF | N-Ethyl-2-(1,5-dimethylpyrazol-3-yl)ethylamine | 91% |

| Benzyl chloride | NaH, THF | N-Benzyl derivative | 83% |

Reactions proceed via an SN2 mechanism, with DMF enhancing nucleophilicity of the amine.

Acylation

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetylated derivative | 89% |

| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-Benzoylated compound | 76% |

Acylation products show improved metabolic stability in preclinical assays .

Metal Coordination

The pyrazole nitrogen and sulfonamide oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, reflux | Octahedral Cu(II) complex | Stable in air |

| Zn(OAc)₂ | MeOH, RT | Tetrahedral Zn(II) complex | Hygroscopic |

Coordination modulates electronic properties, as confirmed by UV-Vis and ESR spectroscopy .

Cross-Coupling Reactions

The phenyl group undergoes Suzuki-Miyaura couplings for structural diversification:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenyl derivative | 68% |

| Thiophene-2-boronic acid | PdCl₂(dppf), CsF | Heteroaryl-modified compound | 72% |

Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .

Biological Derivatization

The compound serves as a precursor for prodrug synthesis:

| Reaction | Target | Application |

|---|---|---|

| Phosphorylation | Phosphate prodrug | Enhanced oral bioavailability |

| Glycosylation | Glycosylated analog | Targeted drug delivery |

Enzymatic assays confirm retained bioactivity post-derivatization .

Key Experimental Insights

-

Solvent Effects : Dichloromethane and DMF are optimal for preserving sulfonamide integrity during reactions.

-

Analytical Methods : Reaction progress is monitored via TLC (Rf = 0.45 in EtOAc/hexane 1:1) and HPLC (retention time = 8.2 min, C18 column) .

-

Thermal Stability : Decomposition occurs above 240°C, limiting high-temperature applications.

This reactivity profile positions N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide exhibits various biological activities that make it a promising candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 µg/mL against various pathogens .

Anticancer Potential

The compound may also have anticancer properties. Studies have suggested that pyrazole derivatives can inhibit specific cancer cell lines by targeting key enzymes involved in cancer progression. For example, computational methods have been used to identify potential inhibitors of enzymes associated with tumor growth .

Anti-inflammatory Effects

There is evidence that compounds containing the pyrazole moiety can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Computational Drug Design

The application of computational methods in drug design has been pivotal in identifying new uses for this compound. Computer-aided drug discovery (CADD) techniques allow researchers to screen large libraries of compounds to predict their interactions with biological targets effectively. This approach has been successful in identifying lead compounds for various diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide and related compounds from the evidence:

Key Observations:

- Pyrazole vs. Pyrazolo-Pyrimidine Cores : The target compound’s 1,5-dimethylpyrazole core is less conformationally rigid compared to the fused pyrazolo[3,4-d]pyrimidine system in Example 56 (), which may enhance π-π stacking but reduce solubility .

- Sulfonamide vs.

- Substituent Effects : The 4-fluorophenyl group in 10d-9-1 introduces electron-withdrawing effects, contrasting with the target’s electron-donating methyl groups. This difference could influence electronic properties and metabolic stability .

Hydrogen-Bonding and Crystal Packing

The sulfonamide group in the target compound facilitates hydrogen-bonding networks, as described in . The 1,5-dimethylpyrazole’s steric bulk may also disrupt packing efficiency compared to the planar fluorophenyl groups in Example 56 .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1-phenylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

1. Anticancer Properties

Research has indicated that pyrazole derivatives possess significant anticancer activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A notable study highlighted the inhibition of Polo-like kinase 4 (PLK4), which is crucial for centriole duplication in cancer cells, thus suggesting a mechanism for potential anticancer effects .

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the pyrazole moiety allows these compounds to interact with inflammatory pathways effectively. For example, the well-known drug celecoxib, a pyrazole derivative, acts as a selective COX-2 inhibitor, reducing inflammation and associated pain . This suggests that this compound may exhibit similar anti-inflammatory effects.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. A study focusing on various pyrazole-based compounds revealed their effectiveness against a range of bacterial strains. This opens avenues for exploring the antimicrobial potential of this compound in treating infections .

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : Interaction with various receptors could modulate signaling pathways related to inflammation and cell proliferation.

These interactions often involve hydrogen bonding and hydrophobic interactions with target proteins .

Synthesis

The synthesis of this compound can be achieved through several methods:

- Formation of the Pyrazole Ring : Utilizing appropriate reagents such as hydrazine derivatives and carbonyl compounds.

- Sulfonamide Formation : Reacting the resulting amine with methanesulfonyl chloride under controlled conditions to yield the final product.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of various pyrazole derivatives in vitro against different cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that compounds with similar structures to this compound could serve as promising candidates for further development .

Case Study 2: Anti-inflammatory Assessment

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory activity using animal models. The results showed a marked reduction in inflammatory markers following treatment with these compounds. This suggests that this compound could similarly mitigate inflammatory responses .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yields.

- Confirm intermediate structures using (e.g., pyrazole proton signals at δ 2.2–2.5 ppm for methyl groups) .

Basic: What experimental techniques are used to characterize the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100–293 K) to minimize thermal motion artifacts .

- Structure refinement : Employ SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Typical R factors for similar compounds range from 0.042 to 0.064 .

- Validation : Analyze geometric parameters (e.g., C–C bond lengths: 1.50–1.54 Å) and hydrogen-bonding networks using WinGX/ORTEP for visualization .

Example :

In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives, the pyrazole ring adopts a planar conformation, with torsional angles (e.g., N1–C9–C10–C19 = 1.3°) confirming rigidity .

Advanced: How can computational modeling resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with SCXRD data. Discrepancies >0.05 Å may indicate crystal packing effects .

- Hydrogen-bonding analysis : Use graph set notation (e.g., motifs) to classify interactions observed in crystals and correlate with IR/NMR hydrogen-bond shifts .

- Molecular dynamics (MD) : Simulate solution-phase behavior to explain deviations in coupling constants vs. solid-state data .

Case Study :

For N-(phenylsulfonyl)acetamide derivatives, SCXRD showed planar amide groups, while MD simulations revealed rotational flexibility in solution, reconciling NMR peak splitting .

Advanced: What strategies improve selectivity in biological activity assays for pyrazole-sulfonamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the pyrazole (e.g., methyl vs. trifluoromethyl groups) and sulfonamide aryl rings to assess COX-2/COX-1 inhibition ratios, as demonstrated in celecoxib analogs .

- Metabolic profiling : Introduce metabolically labile groups (e.g., methylsulfanyl) to reduce off-target effects, monitored via LC-MS pharmacokinetic studies .

- Crystallographic docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., COX-2), guided by SCXRD-derived conformations .

Example :

In COX-2 inhibitors, 1,5-dimethylpyrazole derivatives showed enhanced selectivity over 1,3-dimethyl analogs due to steric hindrance in the COX-1 active site .

Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound?

Methodological Answer:

- Graph set analysis : Identify recurring motifs (e.g., dimers) using software like Mercury. For example, N–H···O sulfonamide interactions often form infinite chains, enhancing thermal stability .

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (e.g., 200–250°C) with hydrogen-bond density. Compounds with 3D networks (e.g., N–H···O and C–H···π interactions) exhibit higher melting points .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphic variations affecting stability .

Basic: What spectroscopic methods confirm the purity and identity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 331.39 for CHNOS derivatives) with ±0.005 Da accuracy .

- FT-IR : Identify characteristic bands (e.g., sulfonamide S=O stretches at 1150–1300 cm, pyrazole C–N at 1500 cm) .

- Multinuclear NMR : Assign signals (e.g., sulfonamide carbonyl at δ 165–170 ppm) and couplings (e.g., pyrazole protons as singlets at δ 6.2–6.5 ppm) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve yields by 15–20% for pyrazole alkylation steps .

- Solvent screening : Use green solvents (e.g., cyclopentyl methyl ether) to enhance solubility of sulfonamide intermediates .

- Catalysis : Employ Pd/C or CuI for coupling reactions, achieving >90% yields in Suzuki-Miyaura steps for aryl-sulfonamide derivatives .

Advanced: What analytical challenges arise in quantifying degradation products of this compound?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile gradients to separate degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrazole).

- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions to identify labile sites .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify degradation levels <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.